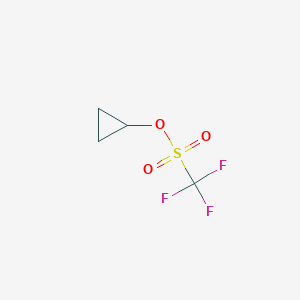

Cyclopropyl trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3S/c5-4(6,7)11(8,9)10-3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPINOIDASKKAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539920 | |

| Record name | Cyclopropyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25354-42-1 | |

| Record name | Cyclopropyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cyclopropyl Trifluoromethanesulfonate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclopropyl Trifluoromethanesulfonate

This compound, often abbreviated as CpOTf, is a versatile and highly reactive reagent in modern organic synthesis. Its unique molecular architecture, combining a strained three-membered cyclopropyl ring with a trifluoromethanesulfonyl (triflate) group—one of the best-known leaving groups—renders it a potent electrophile and a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, delves into its reactivity with mechanistic insights, and highlights its applications, particularly in the realm of drug discovery and development where the cyclopropyl moiety is a privileged structural motif.[1]

The incorporation of a cyclopropyl ring into a molecule can significantly impact its conformational rigidity and metabolic stability, properties that are highly desirable in medicinal chemistry.[1] Consequently, reagents that facilitate the introduction of this small carbocycle are of paramount importance to drug development professionals. This compound serves as a key building block in this context, enabling the synthesis of complex molecules with potential therapeutic applications.

Physical Properties of this compound

This compound is a colorless liquid at room temperature.[2] Due to its reactive nature, it is typically stored at low temperatures (around 4°C) under an inert atmosphere to prevent decomposition.[3] While experimentally determined physical constants from peer-reviewed literature are scarce, data from commercial suppliers and chemical databases provide valuable information.

| Property | Value | Source |

| CAS Number | 25354-42-1 | [2][3][4] |

| Molecular Formula | C₄H₅F₃O₃S | [3][4] |

| Molecular Weight | 190.14 g/mol | [3][4] |

| Physical Form | Liquid | [2] |

| Purity | ≥98% (typical) | [3] |

| Storage | 4°C, under inert atmosphere | [3] |

Note: Some physical properties like boiling point and density are often computationally predicted and should be used with caution. Experimental verification is recommended for precise applications.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of two key structural features: the highly strained cyclopropyl ring and the exceptional leaving group ability of the triflate anion.

Electrophilicity and Reactivity as a Cyclopropylating Agent

The triflate group is an outstanding leaving group due to the strong electron-withdrawing effect of the three fluorine atoms, which stabilizes the resulting triflate anion. This makes the cyclopropyl carbon atom attached to the oxygen highly electrophilic and susceptible to nucleophilic attack. This reactivity allows this compound to act as a cyclopropylating agent in various substitution reactions.

Diagram: Electrophilic nature of this compound

Caption: Nucleophilic substitution on this compound.

Ring Strain and Ring-Opening Reactions

The cyclopropane ring possesses significant ring strain (approximately 27.5 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions.[1] While this compound itself is relatively stable, the cyclopropyl cation that could potentially form upon departure of the triflate group is highly unstable and prone to rearrangement. This inherent strain can be exploited in synthetic strategies where subsequent reactions lead to ring-opened products.

Precursor to Sulfur Ylides for Cyclopropanation

A significant application of this compound is in the synthesis of cyclopropyldiphenylsulfonium trifluoromethanesulfonate. This is achieved by reacting it with diphenyl sulfide. The resulting sulfonium salt is a key precursor to a sulfur ylide, which is a valuable reagent for the cyclopropanation of aldehydes and ketones, leading to the formation of oxaspiropentanes that can then rearrange to cyclobutanones. This methodology provides an efficient route to four-membered ring systems.

Diagram: Synthesis of a Sulfur Ylide Precursor

Caption: Formation of a sulfur ylide from this compound.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the NMR spectra for this compound is not readily found in peer-reviewed literature, typical chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR: The proton spectrum would be expected to show complex multiplets for the cyclopropyl protons. The methine proton attached to the triflate group would likely be the most downfield-shifted proton of the cyclopropyl ring system due to the deshielding effect of the electronegative oxygen atom. The methylene protons would appear further upfield.

-

¹³C NMR: The carbon spectrum would show three distinct signals for the cyclopropyl carbons. The carbon atom bonded to the oxygen of the triflate group would be significantly downfield-shifted.

-

¹⁹F NMR: The fluorine spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be in the typical region for triflate groups.

For definitive structural confirmation and purity assessment, it is crucial to acquire and interpret the actual NMR spectra of the compound. Many chemical suppliers offer analytical data, including NMR spectra, upon request.[3][5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of triflates is the reaction of an alcohol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with cyclopropanol and a suitable anhydrous solvent (e.g., dichloromethane).

-

Cooling: The flask is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Base Addition: A non-nucleophilic base (e.g., pyridine) is added dropwise to the stirred solution.

-

Triflic Anhydride Addition: A solution of trifluoromethanesulfonic anhydride in the same anhydrous solvent is added slowly via the dropping funnel, maintaining the low temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched with a cold, saturated aqueous solution of a mild acid (e.g., ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Diagram: Synthetic Workflow for this compound

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is flammable and can cause skin and eye irritation.[4] Ingestion and inhalation may be harmful.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] It is recommended to store it under an inert atmosphere.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Development

The cyclopropyl group is a highly sought-after motif in medicinal chemistry. Its incorporation into drug candidates can lead to improvements in several key properties:

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation compared to those in aliphatic chains.

-

Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity with its target.

-

Solubility and Lipophilicity: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, which is a critical parameter for its pharmacokinetic profile.

This compound, as a reactive precursor for the introduction of the cyclopropyl group, is therefore a valuable tool for medicinal chemists in the synthesis of novel therapeutic agents.

Conclusion

This compound is a reagent of significant utility in organic synthesis, characterized by its high reactivity stemming from the combination of a strained cyclopropyl ring and an excellent triflate leaving group. While detailed experimental data on its physical properties require further consolidation from primary literature, its chemical reactivity is well-established, particularly as a precursor for cyclopropanation reactions. Its importance is further underscored by the frequent appearance of the cyclopropyl moiety in modern pharmaceuticals. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound is essential for its effective and safe utilization in the synthesis of novel and complex molecular architectures.

References

A Guide to the Synthesis and Structural Characterization of Cyclopropyl Trifluoromethanesulfonate

Abstract

Cyclopropyl trifluoromethanesulfonate, commonly known as cyclopropyl triflate, is a pivotal reagent in modern organic synthesis. It merges the unique stereoelectronic properties of a strained cyclopropane ring with the exceptional leaving group ability of the trifluoromethanesulfonate anion.[1] This combination renders it a potent electrophilic cyclopropylating agent, crucial for introducing the cyclopropyl motif into complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals.[2][3] This technical guide provides an in-depth exploration of the synthesis, structural verification, and essential properties of this compound, designed for researchers and professionals in chemical and drug development.

Introduction: The Strategic Value of Cyclopropyl Triflate

The cyclopropyl group is considered a "privileged motif" in medicinal chemistry.[1] Its rigid, strained structure can enforce specific molecular conformations, leading to enhanced binding affinity with biological targets.[1] Furthermore, the cyclopropyl ring can positively modulate metabolic stability and other pharmacokinetic properties.[3] The challenge lies in the efficient and controlled introduction of this three-membered ring.

This compound (c-PrOTf) emerges as a key solution. The triflate (TfO⁻) group is one of the best leaving groups known in organic chemistry, owing to the extreme stability of its corresponding anion, the conjugate base of the superacid, triflic acid.[1][4] This inherent reactivity makes c-PrOTf an excellent substrate for a variety of transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.[5] This guide details the practical synthesis and rigorous characterization of this valuable building block.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 25354-42-1 | [6][7] |

| Molecular Formula | C₄H₅F₃O₃S | [6] |

| Molecular Weight | 190.14 g/mol | [6][7] |

| Appearance | Colorless Liquid | [8] |

| SMILES | C1CC1OS(=O)(=O)C(F)(F)F | [6] |

Synthesis of this compound

The most direct and widely adopted method for synthesizing cyclopropyl triflate is the esterification of cyclopropanol with trifluoromethanesulfonic anhydride (Tf₂O). This reaction requires careful control of conditions to manage its exothermicity and prevent side reactions.

Causality of Experimental Design

The core of this synthesis is the reaction between the nucleophilic hydroxyl group of cyclopropanol and the powerfully electrophilic sulfur atom of triflic anhydride. The choice of a non-nucleophilic, sterically hindered base, such as 2,6-lutidine or pyridine, is critical. A less hindered or more nucleophilic base (e.g., triethylamine) could compete with the alcohol in attacking the anhydride, leading to undesired sulfonamide byproducts. The reaction is conducted at low temperatures (typically -78 °C to 0 °C) to control the high reactivity of triflic anhydride, thereby minimizing degradation and improving selectivity. An inert solvent like dichloromethane (DCM) is used due to its low boiling point, which simplifies product isolation, and its ability to dissolve the reactants while remaining unreactive.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the cyclopropanol oxygen onto one of the sulfur atoms of triflic anhydride. This forms a protonated intermediate. The base then deprotonates the oxonium ion, and a triflate anion is eliminated, yielding the final product, this compound.

Caption: Mechanism of cyclopropyl triflate synthesis.

Detailed Experimental Protocol

Materials:

-

Cyclopropanol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine (dried over KOH)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with cyclopropanol (1.0 eq) and anhydrous DCM. The solution is cooled to -20 °C in an appropriate cooling bath.

-

Base Addition: Dry pyridine (1.1 eq) is added slowly to the stirred solution.

-

Anhydride Addition: Triflic anhydride (1.05 eq) is dissolved in anhydrous DCM and added to the dropping funnel. This solution is added dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -15 °C.[9]

-

Reaction: After the addition is complete, the reaction is stirred at -20 °C for an additional 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of cold water, followed by saturated aqueous NaHCO₃ solution to neutralize the pyridinium triflate salt and any excess acid.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure at low temperature (<30 °C) to yield the crude product.

-

Purification: Due to its volatility and reactivity, purification is typically achieved by careful distillation under reduced pressure or by flash chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Caption: Experimental workflow for the synthesis of cyclopropyl triflate.

Structural Characterization

Rigorous analytical techniques are essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton spectrum is highly characteristic. The cyclopropyl protons appear as two multiplets in the upfield region, a result of the ring's anisotropic effect.[10] The methine proton (CH-OTf) is shifted further downfield due to the electron-withdrawing effect of the triflate group.

-

¹³C NMR: The carbon spectrum will show three distinct signals. The carbon atom bonded to the triflate group (C-OTf) will be significantly downfield. The two equivalent CH₂ carbons of the cyclopropyl ring will appear at a much higher field. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.[11]

-

¹⁹F NMR: This is a definitive test for the presence of the triflate group. It will show a sharp singlet in a characteristic region around -73 to -79 ppm.[11][12]

Table 2: Predicted Spectroscopic Data for Cyclopropyl Triflate

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | CH-OTf | ~4.0-4.5 ppm (m) | Deshielded by adjacent electronegative OTf group. |

| CH₂ (ring) | ~0.8-1.2 ppm (m) | Shielded region typical for cyclopropyl protons.[10] | |

| ¹³C NMR | C-OTf | ~70-80 ppm | Deshielded by electronegative oxygen. |

| CH₂ (ring) | ~5-15 ppm | Highly shielded sp³ carbons in a strained ring. | |

| CF₃ | ~118 ppm (q, ¹JCF ≈ 318 Hz) | Characteristic quartet for a CF₃ group attached to SO₃.[11] | |

| ¹⁹F NMR | CF₃ | ~ -77 ppm (s) | Diagnostic singlet for the triflate anion.[12] |

| IR Spectroscopy | S=O stretch | 1420, 1210 cm⁻¹ | Strong, characteristic absorbances for sulfonate esters. |

| C-F stretch | 1250, 1140 cm⁻¹ | Strong absorbances typical for C-F bonds. | |

| C-O stretch | ~1010 cm⁻¹ | C-O single bond stretch. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. The spectrum of cyclopropyl triflate is dominated by very strong absorption bands corresponding to the symmetric and asymmetric S=O stretching vibrations of the sulfonate group. Strong bands for the C-F and S-O-C linkages are also expected.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI) or chemical ionization (CI) conditions, the molecular ion peak [M]+ or a protonated adduct [M+H]⁺ corresponding to a mass of 190.14 Da would be expected.[6] Fragmentation patterns may include the loss of the triflate group or cleavage of the cyclopropane ring.

Stability, Handling, and Applications

Safety and Handling: this compound is a reactive and potentially hazardous compound. It is classified as a flammable liquid that is harmful if swallowed and causes skin and eye irritation.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Storage and Stability: Due to its reactivity, cyclopropyl triflate should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., 4°C) to prevent decomposition.[7] It is sensitive to moisture and strong nucleophiles.

Applications in Synthesis: The synthetic utility of cyclopropyl triflate stems from its role as a potent electrophile. It is readily employed in:

-

Nucleophilic Substitution Reactions: Reacts with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions) to form substituted cyclopropanes.[13]

-

Cross-Coupling Reactions: Serves as a coupling partner in palladium- or nickel-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, to form aryl- or vinyl-cyclopropanes.[5]

-

Generation of Cyclopropyl Cations: Under specific solvolytic conditions, it can be used to study the behavior of highly reactive cyclopropyl cations.[14]

Conclusion

This compound is an indispensable reagent for the modern synthetic chemist. Its preparation, while requiring careful execution, is straightforward and provides access to a versatile building block. The combination of a strained cyclopropyl ring and a hyper-valent leaving group enables a diverse array of chemical transformations. A thorough understanding of its synthesis and meticulous structural characterization, as outlined in this guide, are the foundation for its successful application in the complex synthetic challenges encountered in drug discovery and materials science.

References

- 1. This compound | 25354-42-1 | Benchchem [benchchem.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopropane synthesis [organic-chemistry.org]

- 6. This compound | C4H5F3O3S | CID 13410806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. CAS 25354-42-1: Methanesulfonic acid, trifluoro-, cyclopro… [cymitquimica.com]

- 9. Synthetic method for cyclopropyl diphenyl sulfonium trifluoromethanesulfonic salt - Eureka | Patsnap [eureka.patsnap.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. rsc.org [rsc.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. d-nb.info [d-nb.info]

- 14. pubs.acs.org [pubs.acs.org]

Molecular formula and weight of Cyclopropyl trifluoromethanesulfonate.

An In-Depth Technical Guide to Cyclopropyl Trifluoromethanesulfonate for Advanced Chemical Synthesis

Introduction: Unveiling a Potent and Versatile Reagent

In the landscape of modern synthetic chemistry, the demand for reagents that offer both high reactivity and precise control is paramount. This compound (cyclopropyl triflate) has emerged as a significant building block, particularly for drug discovery and development professionals. Its unique molecular architecture, combining the inherent ring strain of a cyclopropane moiety with the exceptional leaving group ability of a trifluoromethanesulfonate (triflate) group, makes it a highly reactive and versatile electrophile.[1][2][3]

This guide provides an in-depth exploration of this compound, moving beyond simple data points to elucidate the causality behind its reactivity and application. We will delve into its synthesis, mechanistic behavior, and practical applications, offering field-proven insights for researchers and scientists aiming to leverage its synthetic potential.

Core Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. These identifiers are critical for accurate sourcing, documentation, and safety management in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅F₃O₃S | [4][5][6][7] |

| Molecular Weight | 190.14 g/mol | [4][5][6][7] |

| CAS Number | 25354-42-1 | [4][5][6][7] |

| IUPAC Name | This compound | [5] |

| Synonym | Methanesulfonic acid, trifluoro-, cyclopropyl ester | [4] |

| Appearance | Typically a liquid (Flammable, Corrosive) | [5] |

| Storage | 4°C, Inert atmosphere | [4] |

Synthesis Protocol: Preparation from Cyclopropanol

The most direct and common synthesis of cyclopropyl triflate involves the reaction of cyclopropanol with trifluoromethanesulfonic anhydride (triflic anhydride). This is an esterification reaction where the alcohol is converted into its corresponding triflate ester.

Causality Behind Experimental Choices:

-

Triflic Anhydride: This is the "gold standard" reagent for creating triflates. It is highly electrophilic at the sulfur atom, ensuring a rapid and efficient reaction with the alcohol.

-

Base (Pyridine or Triethylamine): The reaction liberates one equivalent of triflic acid (TfOH), a very strong acid. A non-nucleophilic organic base is required to scavenge this acid, preventing potential side reactions, such as acid-catalyzed decomposition of the starting material or product.[4]

-

Low Temperature (-20°C to 0°C): The reaction is highly exothermic. Adding the triflic anhydride at low temperatures is crucial to control the reaction rate, prevent overheating, and minimize the formation of impurities.[4]

-

Anhydrous Conditions: Triflic anhydride reacts violently with water. Therefore, the use of dry solvents and glassware is mandatory for both safety and reaction efficiency.

Detailed Step-by-Step Methodology

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen/argon inlet, and a thermometer. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Reagent Charging: Charge the flask with cyclopropanol (1.0 eq.), a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) (approx. 0.2 M concentration), and pyridine (1.1 eq.).

-

Cooling: Cool the stirred solution to between -20°C and -10°C using a dry ice/acetone or ice/salt bath.

-

Triflic Anhydride Addition: Dissolve trifluoromethanesulfonic anhydride (1.05 eq.) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the triflic anhydride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed -5°C.

-

Reaction: After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding cold, dilute hydrochloric acid (e.g., 0.1 M HCl) to neutralize the excess pyridine.[4]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and saturated aqueous sodium chloride (brine).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the product excessively during concentration.

-

-

Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is a critical self-validating step in any protocol.

-

¹H NMR: The proton NMR spectrum is expected to be simple. The methine proton (CH-O) attached to the triflate group will appear as a multiplet downfield due to the strong deshielding effect of the oxygen and triflate group. The four cyclopropyl methylene protons (CH₂) will appear as two distinct multiplets in the upfield region, characteristic of a strained ring system.

-

¹³C NMR: The carbon attached to the oxygen will be significantly downfield. The two methylene carbons of the cyclopropane ring will appear at a characteristically high field. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for confirming the presence of the triflate group.[8][9] A single sharp resonance is expected. For triflate esters, this peak typically appears around -75 to -79 ppm relative to a CFCl₃ standard, though this can vary slightly with the solvent and electronic environment.[8]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of cyclopropyl triflate is rooted in two key features: the high-energy cyclopropane ring and the hyper-valent triflate leaving group.

-

The Triflate Effect: The trifluoromethanesulfonate anion is an exceptionally stable species due to the strong electron-withdrawing effect of the three fluorine atoms and extensive resonance stabilization.[7] This makes it one of the best leaving groups in organic chemistry, rendering the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.[3]

-

Ring Strain as a Driving Force: Cyclopropane possesses significant torsional and angle strain (~27 kcal/mol). Reactions that lead to the opening of this ring are thermodynamically favorable, as they release this inherent strain.[1] This stored energy makes cyclopropyl systems more reactive than their acyclic counterparts.

Ring-Opening Reactions

The combination of these factors makes cyclopropyl triflate highly susceptible to ring-opening reactions, particularly under acidic conditions or with nucleophiles.[10][11][12]

Mechanism of Acid-Catalyzed Ring-Opening: In the presence of a Lewis or Brønsted acid, the triflate group's leaving ability is further enhanced. This can promote the cleavage of a C-C bond within the ring to form a stabilized carbocationic intermediate, which is then readily trapped by a nucleophile.[12] The electron-withdrawing nature of the triflate substituent directs the bond cleavage to generate the most stable possible carbocation.

Acid-Catalyzed Ring-Opening Mechanism Diagram

Caption: Mechanism of acid-catalyzed nucleophilic ring-opening.

Experimental Protocols: Applications in Synthesis

Cyclopropyl triflate serves as a potent electrophile for introducing the cyclopropyl moiety or as a precursor to functionalized linear chains via ring-opening.

Protocol: Nucleophilic Ring-Opening to Form an Allylic Ether

This protocol describes a representative ring-opening reaction where an alcohol acts as the nucleophile to form a γ,δ-unsaturated ether, a valuable synthetic intermediate.

-

Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in an anhydrous, non-nucleophilic solvent like dichloromethane or 1,2-dichloroethane.

-

Addition of Nucleophile: Add the desired alcohol nucleophile (e.g., benzyl alcohol, 1.2 eq.) to the solution.

-

Catalyst (Optional but Recommended): For less reactive nucleophiles, add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 1-5 mol%) or a Brønsted acid (e.g., triflic acid, 1 mol%) to facilitate the reaction.[12]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting cyclopropyl triflate is consumed.

-

Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired ring-opened product.

Safety and Handling

As a highly reactive electrophile, this compound must be handled with appropriate caution.

-

Hazards: The compound is classified as flammable, corrosive, and harmful if swallowed or in contact with skin.[5] It can cause serious eye and skin irritation or damage.[5]

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][13]

-

Avoid contact with water and strong oxidizing agents, bases, and alcohols, with which it can react exothermically.[13]

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerated (2-8°C), dry, and well-ventilated area designated for corrosive materials.[4][13]

Conclusion

This compound is a powerful synthetic tool whose reactivity is governed by the synergistic effects of cyclopropyl ring strain and the superlative leaving group ability of the triflate moiety. A thorough understanding of its synthesis, mechanistic pathways, and handling requirements, as detailed in this guide, enables researchers to harness its potential for the efficient construction of complex molecules. Its capacity to act as both a cyclopropylating agent and a masked linear electrophile ensures its continued relevance in the fields of medicinal chemistry and advanced organic synthesis.

References

- 1. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic method for cyclopropyl diphenyl sulfonium trifluoromethanesulfonic salt - Eureka | Patsnap [eureka.patsnap.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ring Strain and Reactivity of the Cyclopropyl Group

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, the smallest carbocycle, stands as a fascinating paradox in organic chemistry: a saturated ring system exhibiting unsaturated character, simultaneously stable enough for widespread use yet possessing inherent strain that fuels unique and powerful reactivity. This guide provides a comprehensive exploration of the fundamental principles governing the cyclopropyl group. We will dissect its distinct electronic structure and the origins of its high ring strain. Subsequently, we will detail its diverse reactivity, from characteristic ring-opening reactions to its influence on adjacent functionalities. Finally, this guide will bridge theory and practice by examining the strategic incorporation of the cyclopropyl moiety in modern drug discovery, highlighting its role as a "privileged" scaffold for enhancing potency, tuning pharmacokinetics, and improving metabolic stability. This document is designed to serve as a technical resource, blending foundational theory with practical applications and field-proven insights for professionals in the chemical and pharmaceutical sciences.

Chapter 1: The Physical and Electronic Structure of Cyclopropane: Understanding the Source of Strain

The unique behavior of the cyclopropyl group is a direct consequence of its strained three-membered ring. This strain is not a singular phenomenon but a combination of two primary factors: angle strain and torsional strain.

Angle Strain and Torsional Strain

An sp³-hybridized carbon atom ideally forms tetrahedral bonds with angles of 109.5°. However, the rigid triangular geometry of cyclopropane forces the internal C-C-C bond angles to be a mere 60°. This severe deviation from the ideal angle creates substantial angle strain , also known as Baeyer strain.[1][2] This compression of bond angles leads to inefficient overlap of the sp³ hybrid orbitals, resulting in weaker, more reactive C-C bonds.[2][3]

Furthermore, the planar nature of the three carbon atoms means that the C-H bonds on adjacent carbons are fully eclipsed.[3][4] This arrangement gives rise to torsional strain (or Pitzer strain), as the electron clouds of the hydrogen atoms repel each other. The total ring strain of cyclopropane is approximately 27.5 kcal/mol, a significant amount of potential energy that drives its unique reactivity.[3][5]

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |

| Cyclopropane | ~27.5 | 60° |

| Cyclobutane | ~26.3 | ~88° (puckered) |

| Cyclopentane | ~6.2 | ~105° (envelope) |

| Cyclohexane | ~0 | ~109.5° (chair) |

| Data compiled from sources on cycloalkane ring strain.[1][3] |

The Unique Bonding: Bent Bonds and the Walsh Model

To accommodate the geometric constraints of the ring, the bonding in cyclopropane deviates from standard σ-bonds. Two primary models describe this phenomenon:

-

Coulson-Moffitt (Bent Bond) Model: This model proposes that the carbon atoms use sp³ hybrid orbitals, but the C-C bonds are formed by orbitals that point outwards from the internuclear axis.[6][7] This results in "bent" or "banana" bonds with poorer orbital overlap compared to a standard C-C σ-bond.[3] This reduced overlap explains the weakness of the bonds and imparts a degree of π-character to them.[5]

-

Walsh Model: This model offers a molecular orbital perspective.[8] It assumes sp² hybridization for the carbons. Two sp² orbitals from each carbon form C-H bonds, while the third sp² orbital points toward the center of the ring, forming a three-center bonding orbital. The remaining p-orbital on each carbon, perpendicular to the ring plane, combines to form a set of π-type molecular orbitals.[5][6][9] This model elegantly explains the "double-bond character" of cyclopropane and its ability to conjugate with adjacent π-systems.[8][10]

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Coulson and Moffitt’s Modification, Sachse Mohr’s Theory (Theory of Strainless Rings) | Pharmaguideline [pharmaguideline.com]

- 8. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Triflates, Tosylates, and Mesylates: A Comparative Guide to Sulfonate Leaving Groups in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of organic synthesis, the strategic conversion of poorly reactive functional groups into highly reactive intermediates is a cornerstone of molecular design. Sulfonate esters, particularly triflates, tosylates, and mesylates, represent an indispensable class of compounds that empower chemists to transform alcohols—notoriously poor leaving groups—into versatile electrophiles. The selection among these sulfonates is a critical decision that can dictate the success of subsequent transformations, influencing reaction rates, yields, and even mechanistic pathways. This guide provides an in-depth analysis of the fundamental differences between triflates, tosylates, and mesylates, grounded in their chemical principles, reactivity, and practical applications. We will explore the causality behind their leaving group abilities, present detailed experimental protocols for their synthesis, and offer a comparative framework to guide researchers in making informed strategic decisions for drug development and complex molecule synthesis.

The Principle of Sulfonates as Superior Leaving Groups

The efficacy of nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions is fundamentally dependent on the ability of the leaving group to depart from the carbon backbone. The hydroxyl group (-OH) of an alcohol is a poor leaving group because its departure would yield the hydroxide ion (HO⁻), a strong base.[1][2] A cardinal principle of organic chemistry states that good leaving groups are weak bases, as this implies they are stable in solution and can effectively accommodate the negative charge they acquire upon departure.[3][4]

Sulfonate esters are molecular tools designed to overcome this challenge. By converting an alcohol into a sulfonate ester (a tosylate, mesylate, or triflate), the oxygen atom of the original alcohol becomes part of a sulfonate anion upon its departure. This anion's stability is vastly superior to that of the hydroxide ion due to the extensive delocalization of the negative charge across the sulfonyl group's oxygen atoms through resonance, as well as inductive effects from the R-group attached to the sulfur atom.[3][5][6] This fundamental principle is the basis for their exceptional leaving group ability.

Caption: Logical relationship of leaving group ability.

Triflate (Trifluoromethanesulfonate, -OTf): The Super Leaving Group

The triflate group is arguably one of the most potent leaving groups employed in organic synthesis. Its extraordinary reactivity stems from the unique properties of its parent acid, trifluoromethanesulfonic acid (triflic acid, TfOH).

Structure and Properties: Triflic acid is a superacid, with a pKa estimated to be around -12, making it one of the strongest known Brønsted acids.[5][7] This extreme acidity translates directly into the exceptional stability of its conjugate base, the triflate anion (TfO⁻). The stability is derived from two key features:

-

Resonance: The negative charge is delocalized across the three oxygen atoms.

-

Inductive Effect: The three fluorine atoms on the methyl group exert a powerful electron-withdrawing inductive effect (-I effect), which further pulls electron density away from the sulfonate core, dispersing the negative charge and enhancing the anion's stability.[5][6]

Reactivity and Applications: The unparalleled leaving group ability of the triflate group makes it the reagent of choice for reactions involving unreactive substrates or when extremely fast reaction rates are required.[1][5] Alkyl triflates are highly reactive in S_N2 reactions and must be handled with care, typically stored in conditions free of nucleophiles like water.[8]

Key applications include:

-

Nucleophilic Substitution: Effecting substitutions on sterically hindered or electronically deactivated alcohols.

-

Cross-Coupling Reactions: Aryl and vinyl triflates are common substrates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, serving as stable and highly reactive alternatives to halides.[8][9][10][11][12]

Experimental Protocol: Synthesis of a Primary Alkyl Triflate

This protocol describes a general method for preparing primary alkyl triflates using trifluoromethanesulfonic anhydride and a polymer-supported base, which simplifies purification.[13][14][15]

Materials:

-

Primary alcohol (1.0 eq.)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.05 eq.)

-

Poly(4-vinylpyridine) (2.1 eq.)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a stirred suspension of poly(4-vinylpyridine) in anhydrous DCM at room temperature under an inert atmosphere (e.g., Argon), add trifluoromethanesulfonic anhydride.

-

Add a solution of the primary alcohol in anhydrous DCM dropwise to the mixture over 1-2 minutes.

-

Stir the reaction mixture for an additional 5-10 minutes. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture under gravity to remove the poly(vinylpyridinium triflate) precipitate.

-

Wash the precipitate with a small volume of DCM.

-

The combined filtrate contains the alkyl triflate, which is often used immediately in the next step due to its high reactivity. If isolation is required, the solvent can be carefully removed under reduced pressure at low temperature.

Tosylate (p-Toluenesulfonate, -OTs): The Versatile Workhorse

The tosylate group is one of the most frequently used sulfonate leaving groups in organic synthesis due to its excellent reactivity, crystalline nature, and the relative stability of its derivatives.[16][17]

Structure and Properties: The tosylate group is derived from p-toluenesulfonic acid (TsOH), a strong organic acid with a pKa of approximately -6.5.[5] The stability of the tosylate anion arises from the resonance delocalization of the negative charge across the three oxygen atoms, with a minor additional stabilizing contribution from the aromatic ring.

Reactivity and Applications: Tosylates are excellent substrates for both S_N2 and E2 reactions.[2][18] The conversion of an alcohol to a tosylate proceeds with retention of stereochemistry at the carbinol center because the C-O bond is not broken during the tosylation step.[2][19] A subsequent S_N2 reaction then proceeds with the expected inversion of stereochemistry, providing a powerful method for stereochemical control.[2]

Key applications include:

-

General Nucleophilic Substitutions: A reliable method for activating alcohols for substitution by a wide range of nucleophiles.[2][20]

-

Protecting Group: The tosyl group can be used to protect alcohols and amines from unwanted reactions under certain conditions.[20][21][22]

-

Precursor for Eliminations: Tosylates are effective precursors for forming alkenes via E2 elimination.

Experimental Protocol: Synthesis of an Alkyl Tosylate

This protocol provides a general and widely used method for the tosylation of a primary or secondary alcohol.[18][19]

Materials:

-

Alcohol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

Anhydrous pyridine or triethylamine (TEA) (1.5 eq.)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine or triethylamine to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-12 hours. Monitor the reaction progress by TLC.[19]

-

Upon completion, dilute the reaction mixture with cold deionized water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash successively with cold dilute HCl, saturated sodium bicarbonate solution, and brine.[19]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

The product can be further purified by recrystallization or column chromatography on silica gel.[19]

Mesylate (Methanesulfonate, -OMs): The Compact Alternative

The mesylate group is another excellent leaving group that is structurally simpler and less sterically demanding than the tosylate group.

Structure and Properties: The mesylate group is derived from methanesulfonic acid (MsOH), a strong acid with a pKa of approximately -1.9.[5] While still a strong acid, it is considerably weaker than triflic acid and p-toluenesulfonic acid, which is reflected in its slightly lower leaving group ability compared to triflates and tosylates. The mesylate anion is stabilized by resonance across its sulfonyl oxygens, but it lacks the additional inductive or aromatic stabilization of triflates and tosylates, respectively.

Reactivity and Applications: Mesylates are functionally very similar to tosylates and are used interchangeably in many substitution and elimination reactions.[1] The choice between a mesylate and a tosylate often comes down to practical considerations.

Key advantages and applications include:

-

Lower Steric Hindrance: The smaller size of the methyl group compared to the tolyl group can be advantageous in reactions with sterically hindered substrates.

-

Higher Molar Equivalency: Methanesulfonyl chloride has a lower molecular weight than tosyl chloride, which can be a practical consideration in large-scale synthesis.

-

Alternative to Tosylates: It serves as a reliable alternative when tosylation proves difficult or when the resulting tosylate is difficult to purify (e.g., oils vs. crystalline solids).

Experimental Protocol: Synthesis of an Alkyl Mesylate

This is a rapid and efficient procedure for the preparation of mesylates from alcohols.[23][24]

Materials:

-

Alcohol (1.0 eq.)

-

Methanesulfonyl chloride (MsCl) (1.1 eq.)

-

Triethylamine (TEA) (1.5 eq.)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the alcohol in anhydrous DCM containing triethylamine in a flask under an inert atmosphere.

-

Cool the solution to between 0 °C and -10 °C.

-

Add methanesulfonyl chloride dropwise over a period of 5-10 minutes, maintaining the low temperature.

-

Stir the reaction mixture for an additional 10-15 minutes to complete the reaction.

-

Transfer the mixture to a separatory funnel. Wash sequentially with ice water, cold 10% HCl, saturated sodium bicarbonate solution, and finally, saturated brine.[23]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the alkyl mesylate. The product is often of sufficient purity for subsequent reactions.[23]

Comparative Analysis: A Quantitative and Qualitative Overview

The choice between triflate, tosylate, and mesylate is a strategic decision based on a balance of reactivity, stability, steric hindrance, and cost. The hierarchy of leaving group ability is a direct consequence of the stability of the corresponding sulfonate anion.[5]

Caption: Structures and general synthesis workflow.

Quantitative Data Summary

The efficacy of these leaving groups can be compared quantitatively through the pKa of their conjugate acids and the relative rates of S_N2 reactions. A lower pKa signifies a more stable anion and thus a better leaving group.[5]

| Feature | Triflate (-OTf) | Tosylate (-OTs) | Mesylate (-OMs) |

| Anion Structure | CF₃SO₃⁻ | CH₃C₆H₄SO₃⁻ | CH₃SO₃⁻ |

| Conjugate Acid | Triflic Acid | p-Toluenesulfonic Acid | Methanesulfonic Acid |

| pKa of Conjugate Acid | ~ -12[5][7] | ~ -6.5[5] | ~ -1.9[5] |

| Relative S_N2 Rate | ~ 56,000[4][5] | ~ 0.70[4][5] | 1.00 (Reference)[4][5] |

| Key Stabilizing Feature | Strong -I effect of CF₃ | Aromatic resonance | Inductive effect of CH₃ |

Qualitative Field-Proven Insights

-

Reactivity Hierarchy: The established order of leaving group ability is Triflate >> Tosylate > Mesylate .[5][6] The immense reactivity of triflates is due to the powerful inductive stabilization from the fluorine atoms, making the triflate anion an extremely weak base. Tosylates are slightly better leaving groups than mesylates due to the additional resonance stabilization provided by the aromatic ring.

-

Steric Considerations: The steric bulk follows the order Tosylate > Mesylate ≈ Triflate .[25] While the triflate group itself is not exceptionally large, its precursor, triflic anhydride, is bulky. The smaller size of the mesyl group and methanesulfonyl chloride can be beneficial when working with sterically congested alcohols where tosylation might be sluggish.

-

Practicality and Stability: Alkyl triflates are potent alkylating agents and often hydrolyze on silica gel, necessitating careful handling and purification.[1][8] Tosylates and mesylates are generally more robust, with tosylates often being highly crystalline, which greatly simplifies their purification by recrystallization.[16]

-

Strategic Selection:

-

Choose Triflate for activating highly unreactive positions (e.g., neopentyl-type alcohols, bridgehead positions for fragmentation), for generating vinyl or aryl electrophiles for cross-coupling, or when a massive rate acceleration is required.

-

Choose Tosylate as a general-purpose, reliable workhorse for standard S_N2/E2 reactions. Its derivatives are often crystalline and easy to handle, and it provides a good balance of reactivity and stability.

-

Choose Mesylate when a less sterically hindered activating group is needed, as a more atom-economical option for large-scale synthesis, or as a suitable alternative if the corresponding tosylate proves to be a non-crystalline oil.

-

Conclusion

Triflates, tosylates, and mesylates are not merely interchangeable reagents but are distinct tools with specific advantages that a discerning scientist can leverage for strategic advantage. The triflate group offers unparalleled reactivity for the most challenging substrates. The tosylate group provides a robust and versatile platform for a vast range of transformations, prized for its reliability and the crystallinity of its derivatives. The mesylate group serves as a compact and efficient alternative, particularly valuable in sterically demanding environments. A thorough understanding of the principles governing their leaving group ability, coupled with knowledge of their respective reactivities and practical handling considerations, empowers researchers in drug development and chemical synthesis to design more efficient, elegant, and successful synthetic routes.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Are triflate, tosylate and mesylate the only good leaving groups? | Filo [askfilo.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. benchchem.com [benchchem.com]

- 6. brainly.com [brainly.com]

- 7. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triflate - Wikipedia [en.wikipedia.org]

- 9. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. scispace.com [scispace.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. benchchem.com [benchchem.com]

- 20. Tosyl group - Wikipedia [en.wikipedia.org]

- 21. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 24. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [erowid.org]

- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of Cyclopropyl Trifluoromethanesulfonate

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage recommendations for Cyclopropyl trifluoromethanesulfonate (CAS No. 25354-42-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this versatile reagent.

Introduction: Understanding the Reagent

This compound, a member of the triflate ester family, is a valuable building block in organic synthesis. Its utility stems from the presence of the highly reactive triflate leaving group and the strained cyclopropyl ring.[1][2] The trifluoromethyl group enhances its lipophilicity and can influence biological activity, making it a compound of interest in medicinal chemistry.[1] However, the same chemical properties that make it a powerful synthetic tool also necessitate stringent safety measures. The strained cyclopropane ring can undergo ring-opening reactions, and the triflate group is an excellent leaving group, contributing to the compound's reactivity.[2][3] Understanding these intrinsic properties is fundamental to its safe handling.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance with multiple potential routes of exposure and associated health effects. A thorough risk assessment must be conducted before any handling of this compound.

2.1. GHS Classification and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:[4][5]

-

Flammable Liquid and Vapor: The compound is a flammable liquid, and its vapors can form explosive mixtures with air.[4][6]

-

Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Skin Corrosion/Irritation: It causes skin irritation and potentially severe skin burns.[4]

-

Serious Eye Damage/Irritation: It can cause serious eye damage.[4]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 25354-42-1 | [5] |

| Molecular Formula | C₄H₅F₃O₃S | [5] |

| Molecular Weight | 190.14 g/mol | [5] |

| Physical Form | Liquid | [1][7] |

| Boiling Point | 268.0 ± 40.0 °C (predicted) | [8] |

| Density | 1.552 ± 0.06 g/cm³ (predicted) | [8] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial for mitigating the risks associated with this compound.

3.1. Laboratory Environment

All work with this compound must be conducted in a well-ventilated laboratory, specifically within a certified chemical fume hood.[6][9] The fume hood provides critical protection against the inhalation of harmful vapors and contains any potential spills. An emergency eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6][9]

3.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to preventing direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[10] A face shield should be worn over the goggles, especially when there is a risk of splashing or a highly exothermic reaction.[10]

-

Skin Protection:

-

Gloves: Disposable nitrile gloves provide a baseline of protection for incidental contact.[10] However, for prolonged handling or in situations with a higher risk of exposure, it is advisable to consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[10] Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.

-

Lab Coat: A flame-resistant lab coat, such as one made from Nomex®, should be worn and fully buttoned to cover as much skin as possible.[10][11] Clothing worn underneath should be made of natural fibers like cotton.[10]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[10] The use of a respirator necessitates a formal respiratory protection program, including medical evaluation, fit testing, and training.[10]

Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidents and ensuring the stability of this compound.

4.1. Prudent Handling Practices

-

Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mists.[9][11] Avoid contact with eyes, skin, and clothing.[9][11]

-

Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.[7][9]

-

Preventing Ignition: Keep the compound away from heat, sparks, open flames, and other ignition sources.[6][11] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[6][11]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[9] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[12]

4.2. Recommended Storage Conditions

Proper storage is critical for maintaining the integrity of the reagent and ensuring a safe laboratory environment.

-

Temperature: Store in a cool, dry, well-ventilated place, ideally refrigerated between 2-8°C.[5][7]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[9]

-

Designated Area: Store in a designated corrosives and flammables area.[9][11]

Visual Workflow: Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

5.1. First Aid Measures

Immediate medical attention is required for all routes of exposure.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[6][9]

-

Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the skin with copious amounts of water for at least 15 minutes.[9][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13] Remove contact lenses if present and easy to do so.[9]

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and give small sips of water to dilute the chemical.[13]

5.2. Spill Response

For minor spills, trained personnel with the appropriate PPE can perform cleanup. For major spills, evacuate the area and contact emergency services.

Minor Spill Cleanup Protocol:

-

Alert Personnel: Notify others in the immediate area.[14]

-

Ensure Safety: Wear appropriate PPE, including respiratory protection if necessary.[14] Eliminate all ignition sources.[6]

-

Containment: Stop the source of the spill if it is safe to do so.[14]

-

Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6][15] Work from the outside of the spill inwards to prevent spreading.[14]

-

Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[14]

-

Decontamination: Wash the spill area with soap and water.[14] Collect the rinse water for proper disposal if the chemical is highly toxic.[14]

-

Reporting: Report the spill to your supervisor.[14]

Visual Guide: Emergency Response Decision Tree

Caption: A decision tree for responding to emergencies involving this compound.

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[16]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Thermal decomposition can produce hazardous gases and vapors, including carbon oxides, sulfur oxides, and hydrogen fluoride.[6][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9] Do not dispose of this chemical down the drain.

Conclusion

This compound is a potent and versatile chemical reagent that demands the utmost respect and adherence to rigorous safety protocols. By understanding its inherent hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling, storage, and emergency procedures outlined in this guide, researchers and scientists can safely harness its synthetic potential. A proactive and informed approach to safety is not merely a procedural requirement but a cornerstone of responsible scientific practice.

References

- 1. CAS 25354-42-1: Methanesulfonic acid, trifluoro-, cyclopro… [cymitquimica.com]

- 2. This compound | 25354-42-1 | Benchchem [benchchem.com]

- 3. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C4H5F3O3S | CID 13410806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 25354-42-1 [sigmaaldrich.com]

- 8. 2-Cyclopropyl-3-fluorophenyl trifluoromethanesulfonate CAS#: 3024553-20-3 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. fishersci.com [fishersci.com]

- 12. images.thdstatic.com [images.thdstatic.com]

- 13. trdsf.com [trdsf.com]

- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 15. jk-sci.com [jk-sci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

Discovery and history of cyclopropyl triflates in synthesis.

An In-Depth Technical Guide to the Discovery, Chemistry, and Synthetic Utility of Cyclopropyl Triflates

Authored by Gemini, Senior Application Scientist

Foreword: The Triflate and the Triangle - A Marriage of Reactivity

In the landscape of synthetic organic chemistry, the quest for reactive intermediates that can be tamed for controlled molecular construction is perpetual. Among the myriad of functional groups and structural motifs, the combination of a cyclopropane ring and a trifluoromethanesulfonate (triflate) leaving group represents a particularly powerful, albeit historically challenging, partnership. The inherent ring strain and unique electronic nature of the three-membered ring, when paired with one of the best leaving groups known to chemistry, unlocks a wealth of synthetic possibilities. This guide provides a deep dive into the origins, fundamental reactivity, and modern applications of cyclopropyl triflates, offering both historical context and practical insights for the contemporary researcher.

Part 1: The Genesis of a Reactive Intermediate - Discovery and Early Mechanistic Studies

The story of cyclopropyl triflates is intrinsically linked to the broader study of vinyl and other unsaturated, highly reactive carbocations. A pivotal figure in this field is Peter J. Stang, whose work in the 1970s laid much of the groundwork for understanding these species.[1][2] The triflate group (CF₃SO₃⁻), introduced as a potent leaving group, was instrumental in accessing these high-energy intermediates under solvolytic conditions.

The initial interest in cyclopropyl triflates stemmed from fundamental questions of physical organic chemistry. How would the extreme angle strain of a cyclopropyl ring accommodate the formation of a positive charge? What would be the fate of such a reactive species? Early investigations focused on the solvolysis of cyclopropyl triflate itself.[3] Solvolysis, a reaction where the solvent acts as the nucleophile, provided a clean system to study the intrinsic reactivity of the substrate.[4][5]

These studies revealed a fascinating dichotomy in reactivity. The departure of the triflate group generates a cyclopropyl cation, which is poised on a knife's edge. It can either be trapped by a nucleophile to retain the three-membered ring or undergo a rapid, and often irreversible, electrocyclic ring-opening to the more stable allyl cation. This behavior established cyclopropyl triflates not only as precursors to cyclopropyl-containing molecules but also as efficient progenitors of allylic systems.

Mechanism: The Fate of the Cyclopropyl Cation

The solvolysis of a cyclopropyl triflate is a classic example of a reaction proceeding through a carbocationic intermediate, often following a unimolecular (SN1-type) pathway.[6][7] The rate-determining step is the ionization of the C-O bond to release the exceptionally stable triflate anion and form the cyclopropyl cation.

// Edges edge [fontname="Helvetica,Arial,sans-serif", fontsize=10, color="#5F6368"]; start -> cation [label="Ionization\n(-OTf⁻)"]; cation -> trapping [lhead=cluster_pathways, label="Fast"]; cation -> rearrangement [lhead=cluster_pathways, label="Fast, often irreversible"];

// Edges edge [fontname="Helvetica,Arial,sans-serif", fontsize=10, color="#5F6368"]; start -> cation [label="Ionization\n(-OTf⁻)"]; cation -> trapping [lhead=cluster_pathways, label="Fast"]; cation -> rearrangement [lhead=cluster_pathways, label="Fast, often irreversible"];

trapping -> product_retained [label="+ Nucleophile"]; rearrangement -> allyl_cation; allyl_cation -> product_opened [label="+ Nucleophile"]; } Caption: Duality of cyclopropyl triflate reactivity.

The balance between these two pathways is delicate and can be influenced by several factors:

-

Substitution on the Ring: Steric and electronic effects of substituents on the cyclopropane ring can favor one pathway over the other.[8]

-

Solvent: The ionizing power and nucleophilicity of the solvent play a crucial role in stabilizing the carbocation and determining the product distribution.[3]

-

Reaction Conditions: Temperature and the presence of nucleophilic additives can be tuned to favor the desired outcome.

Part 2: Synthesis of Cyclopropyl Triflates - Taming the Triflic Anhydride

The preparation of cyclopropyl triflates is most commonly achieved from the corresponding cyclopropanols. However, the high reactivity of the triflating agent, typically trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O), requires careful control to avoid premature reaction or decomposition.

Core Experimental Protocol: Triflation of a Cyclopropanol

This protocol is a generalized, self-validating method for the synthesis of a cyclopropyl triflate. The key to success is the use of a non-nucleophilic base and strict anhydrous conditions.

Causality Behind Choices:

-

Triflic Anhydride (Tf₂O): The anhydride is used because it is a powerful electrophile, capable of activating the hydroxyl group of the cyclopropanol.

-

Non-Nucleophilic Base (e.g., Pyridine, 2,6-Lutidine): A sterically hindered or weakly nucleophilic base is critical. Its role is solely to scavenge the triflic acid (TfOH) byproduct. Using a nucleophilic base (like triethylamine in some contexts) could lead to side reactions with the anhydride or the product triflate.

-

Anhydrous Solvent (e.g., CH₂Cl₂): Water would rapidly quench the triflic anhydride, halting the reaction.

-

Low Temperature (-78 °C): This is essential to control the high reactivity of triflic anhydride, prevent side reactions, and ensure the stability of the potentially sensitive product.

// Edges edge [color="#5F6368"]; start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> end; } Caption: Standard procedure for cyclopropanol triflation.

| Reagent Class | Example | Molar Eq. | Purpose |

| Substrate | Cyclopropanol | 1.0 | Precursor to the triflate |

| Triflating Agent | Triflic Anhydride (Tf₂O) | 1.1 - 1.5 | Activates the hydroxyl group |

| Base | Pyridine or 2,6-Lutidine | 1.5 - 2.0 | Acid scavenger |

| Solvent | Dichloromethane (CH₂Cl₂) | - | Anhydrous reaction medium |

Note: Due to their high reactivity, cyclopropyl triflates are often generated and used in situ without purification.

Part 3: Modern Synthetic Applications - The Cyclopropyl Moiety in Drug Discovery

While the initial studies were of academic interest, the modern utility of cyclopropyl triflates is most prominent in their role as versatile building blocks for complex molecule synthesis, particularly in medicinal chemistry.[9][10] The cyclopropyl group is a "privileged" motif in drug design.[11][12] Its rigid structure can lock a molecule into a bioactive conformation, and its unique electronic properties can enhance binding affinity and improve metabolic stability.[13]

Cyclopropyl triflates serve as excellent electrophiles in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions. They can be coupled with a wide range of organometallic reagents (boronic acids, organozincs, etc.) to form C-C bonds, installing the cyclopropyl group onto aromatic, heteroaromatic, or vinylic scaffolds.

Case Study: Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling of a cyclopropyl triflate with an arylboronic acid is a powerful method for synthesizing aryl cyclopropanes, a common feature in many pharmaceutical candidates.[14]

Reaction Summary:

-

Electrophile: Cyclopropyl triflate

-

Nucleophile: Arylboronic acid

-

Catalyst: Pd(0) complex (e.g., Pd(PPh₃)₄)

-

Base: Aqueous base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent: Toluene, Dioxane, or DME

| Component | Role in Catalytic Cycle | Causality for Choice |

| Cyclopropyl Triflate | Oxidative Addition Substrate | Excellent leaving group facilitates the initial step with Pd(0). |

| Arylboronic Acid | Transmetalation Partner | Stable, commercially available, and tolerant of many functional groups. |

| Pd(0) Catalyst | Catalytic Center | Mediates the key steps of oxidative addition and reductive elimination. |

| Base | Activates Boronic Acid | Forms the more nucleophilic boronate species, essential for transmetalation. |